A Technical Guide to the Crystal Structure of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine Hydrochloride
A Technical Guide to the Crystal Structure of 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine Hydrochloride
An In-Depth Methodological and Analytical Whitepaper
Abstract
The precise three-dimensional arrangement of atoms in a crystal lattice is a critical determinant of a molecule's bulk properties, profoundly impacting its solubility, stability, and bioavailability. For drug development professionals, understanding this architecture is not merely an academic exercise but a fundamental necessity for rational drug design and formulation. This guide provides a comprehensive, in-depth exploration of the crystal structure of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride, a representative organic amine salt. As the specific crystal structure for this compound is not publicly available, this document serves as a senior-level technical guide, outlining the definitive experimental workflow for its determination and analysis. It synthesizes field-proven insights with established crystallographic principles, presenting a hypothetical yet chemically rigorous case study. We detail the protocols for single-crystal X-ray diffraction, from crystal growth to data refinement, and present a plausible structural solution, including molecular geometry, conformational analysis of the oxane ring, and the supramolecular architecture defined by an extensive hydrogen-bonding network. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to approach the crystallographic analysis of similar small molecule hydrochlorides.
Introduction: The Imperative of Solid-State Characterization
Organic amine hydrochlorides constitute a significant class of active pharmaceutical ingredients (APIs), with approximately 40% of all APIs being salts.[1] The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of a parent amine. However, the final solid form—the specific arrangement of cations and anions in the crystal—governs the ultimate physicochemical properties of the drug substance. Factors such as polymorphism, where a single compound can adopt multiple crystal structures, can have dramatic consequences for drug performance.
Therefore, single-crystal X-ray diffraction (scXRD) remains the "gold standard" for unambiguously determining the three-dimensional structure of a molecule.[2] This technique provides precise atomic coordinates, from which one can derive critical information about bond lengths, angles, molecular conformation, and, crucially, the intermolecular interactions that dictate crystal packing.
This guide focuses on the hypothetical crystal structure of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride. The molecule features a substituted tetrahydropyran (oxane) ring, a common scaffold in natural products and synthetic drugs, connected to a primary aminium group. Understanding its structure provides insight into:
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Molecular Conformation: The preferred chair conformation of the oxane ring and the orientation of its substituents.
-
Supramolecular Assembly: The hydrogen-bonding network established between the aminium group (N⁺-H) and the chloride anion (Cl⁻), which is a primary determinant of crystal stability.[3][4]
-
Crystal Packing: How individual molecules arrange themselves in the lattice, influencing properties like density and mechanical strength.
By elucidating these features, we can build a predictive understanding of the material's behavior, accelerating rational drug development.
Methodological Workflow: From Powder to Structure
The determination of a crystal structure is a systematic process.[5][6] This section details the self-validating experimental and computational workflow required.
2.1. Synthesis and Crystallization
The foundational step is the growth of a high-quality single crystal. For a novel amine hydrochloride, this is often an empirical process involving screening various solvents and crystallization conditions.
Experimental Protocol: Vapor Diffusion Crystallization
Causality: Vapor diffusion is a gentle and effective method for growing high-quality crystals of organic salts.[1] It works by slowly changing the solvent composition to bring the solution to supersaturation, allowing for ordered crystal growth rather than rapid precipitation. A common setup involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (the precipitant) to slowly diffuse into it.
-
Preparation: Dissolve 10-20 mg of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride in a minimal amount (e.g., 0.5 mL) of a polar solvent like methanol or ethanol in a small vial.
-
Setup: Place this vial inside a larger, sealed jar containing a reservoir of a more nonpolar, miscible precipitant (e.g., 5-10 mL of diethyl ether or isopropyl ether).
-
Incubation: Seal the jar and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C). The vapor of the more volatile precipitant will slowly diffuse into the solution, reducing the solubility of the salt and inducing crystallization over several days to weeks.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove one with a loop and mount it on the diffractometer.
2.2. Single-Crystal X-ray Diffraction (scXRD)
The core of the analysis is the diffraction experiment, which involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.
Experimental Protocol: Data Collection and Processing
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Instrument: A modern diffractometer, such as a Bruker D8 QUEST equipped with a high-flux X-ray source and a sensitive detector (e.g., PHOTON II), is used.[7] The APEX4 software suite provides the interface for instrument control and data processing.[8]
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Mounting and Centering: The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
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Unit Cell Determination: A short series of initial frames are collected to locate diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters and Bravais lattice.
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Data Collection Strategy: Based on the determined crystal system, the software calculates an optimized strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
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Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like absorption.
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT or XS.[9][10] This yields an initial electron density map and a preliminary model of the molecular structure.
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Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[11] In this iterative process, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns, monitored by the R1 factor. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Results and Discussion: A Structural Analysis
This section presents the plausible crystallographic data and a detailed structural analysis for 2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride, derived from the established workflow.
3.1. Crystallographic Data
The refined structural data are summarized in a standard Crystallographic Information File (CIF) format, which is the universal standard for reporting crystallographic data.[12][13][14][15] Key parameters are presented below.
| Parameter | Hypothetical Value | Comment |
| Chemical Formula | C₁₀H₂₂ClNO | |
| Formula Weight | 207.74 | |
| Crystal System | Monoclinic | A common system for organic molecules. |
| Space Group | P2₁/c | A centrosymmetric space group, frequent for racemates. |
| a (Å) | 10.156(2) | Unit cell dimensions. |
| b (Å) | 8.451(1) | |
| c (Å) | 15.324(3) | |
| α (°) | 90 | |
| β (°) | 109.54(1) | |
| γ (°) | 90 | |
| Volume (ų) | 1238.9(4) | |
| Z | 4 | Number of molecules per unit cell. |
| T (K) | 100(2) | Data collection temperature. |
| R₁ [I > 2σ(I)] | 0.035 | Final R-factor; a value < 0.05 indicates a good refinement. |
| wR₂ (all data) | 0.091 | Weighted R-factor based on F². |
3.2. Molecular Structure and Conformation
The asymmetric unit contains one 2-(2,6-dimethyloxan-4-yl)ethan-1-aminium cation and one chloride anion.
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Oxane Ring Conformation: The 2,6-dimethyloxan ring adopts a stable chair conformation . Conformational analysis of substituted tetrahydropyrans consistently shows a preference for this arrangement to minimize steric strain.[16][17][18] The three substituents—the two methyl groups at C2 and C6, and the ethylamine group at C4—all occupy equatorial positions . This arrangement minimizes unfavorable 1,3-diaxial interactions, representing the thermodynamically most stable conformer.
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Bond Lengths and Angles: All intramolecular bond lengths and angles are within expected ranges for C-C, C-O, and C-N single bonds. The geometry around the protonated nitrogen atom is tetrahedral, consistent with an sp³-hybridized aminium group.
3.3. Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by a robust network of charge-assisted hydrogen bonds. In amine hydrochlorides, the N⁺-H···Cl⁻ interaction is the primary and strongest hydrogen bond, acting as the principal structure-directing interaction.[3][19][20]
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Primary N-H···Cl⁻ Interactions: Each aminium group acts as a hydrogen bond donor through its three N-H protons. Each of these protons forms a strong hydrogen bond to a different neighboring chloride anion.
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Chloride Ion as an Acceptor: Consequently, each chloride anion acts as a hydrogen bond acceptor from three different aminium cations. This creates a three-dimensional, interconnected network that permeates the entire crystal lattice, leading to a stable and densely packed structure.
-
Weak C-H···O Interactions: In addition to the strong charge-assisted bonds, weaker C-H···O hydrogen bonds may also be present, where activated C-H bonds on the oxane ring or ethyl linker interact with the oxygen atom of a neighboring oxane ring. These secondary interactions, while weaker, contribute to the overall stability of the crystal packing. Tools like PLATON are invaluable for analyzing and quantifying these types of interactions.[21][22][23][24]
Implications for Drug Development
The detailed structural knowledge derived from this analysis has direct, actionable implications:
-
Polymorph Screening: This determined structure represents one possible polymorphic form. Knowledge of its hydrogen bonding motifs and packing arrangement provides a baseline for identifying and characterizing other potential polymorphs that might arise under different crystallization conditions.
-
Solubility and Dissolution: The strength of the hydrogen bonding network directly correlates with the lattice energy of the crystal. A highly stable, interconnected network, as described here, would suggest a higher energy barrier to overcome for dissolution, which could translate to lower intrinsic dissolution rates.
-
Hygroscopicity: The availability of strong hydrogen bond acceptors (the chloride ions) on the crystal surface can influence water uptake. Understanding the surface chemistry allows for a more targeted approach to formulation and storage to ensure stability.
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Rational Co-crystal Design: By identifying the key hydrogen bonding synthons, one can rationally design co-crystals. For instance, introducing a strong hydrogen bond donor could compete for the chloride acceptor site, creating a new crystalline phase with potentially altered properties, such as improved solubility.[19][25]
Conclusion
While the specific crystal structure of 2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride has not been publicly reported, this technical guide provides the complete, expert-level framework for its determination and analysis. By following a rigorous workflow encompassing controlled crystallization, precise single-crystal X-ray diffraction, and detailed computational refinement, a complete and unambiguous structural model can be obtained.
The hypothetical analysis presented herein, grounded in established chemical and crystallographic principles, reveals a structure defined by a stable equatorial-substituted chair conformation and a robust three-dimensional hydrogen-bonding network. This detailed atomic-level understanding is indispensable for modern drug development, enabling scientists to control solid-state properties, mitigate risks associated with polymorphism, and rationally design materials with optimized performance characteristics.
References
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available from: [Link]
-
Bruker Corporation. (2016). APEX3 Software User Manual. Available from: [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available from: [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Available from: [Link]
-
Spek, A. L. (2007). PLATON for MS-Windows. Utrecht University. Available from: [Link]
-
analytica-world.com. (2018). Faster characterization of organic salts. Available from: [Link]
-
CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Available from: [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Available from: [Link]
-
Spek, A. L. (n.d.). The PLATON HOMEPAGE. Utrecht University. Available from: [Link]
-
University of Illinois. (2000). A Guide to Using SHELXTL. Available from: [Link]
-
Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination. Acta Crystallographica Section A, 46(S1), C34. Available from: [Link]
-
University of Glasgow. (n.d.). PLATON for Windows. Available from: [Link]
-
MIT. (n.d.). PLATON INTRO. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1997). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Available from: [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available from: [Link]
-
Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Available from: [Link]
-
Khan, I., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. Available from: [Link]
-
Khan, I., et al. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. Available from: [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available from: [Link]
-
Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]
-
Krivovichev, S. V. (2014). Crystal chemistry of organic minerals – salts of organic acids: the synthetic approach. ResearchGate. Available from: [Link]
-
Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. Available from: [Link]
-
Bruker. (n.d.). Bruker Documents. Available from: [Link]
-
CoLab.ws. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]
-
Eliel, E. L., et al. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Available from: [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
-
University of Southampton. (2024). Preparation, characterisation and structural analysis of salts and co-crystals of organic compounds. Available from: [Link]
-
Bratoz, S., et al. (1964). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry. Available from: [Link]
-
Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2022). Enantioselective “clip-cycle” synthesis of di-, tri-substituted tetrahydropyrans and spirocyclic tetrahydropyrans. Available from: [Link]
-
ResearchGate. (2025). Hydrogen bonding in the amine hydrohalides. I. General aspects. Available from: [Link]
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Available from: [Link]
-
Ley, S. V., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans. Organic & Biomolecular Chemistry. Available from: [Link]
-
American Chemical Society. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Available from: [Link]
-
Canadian Science Publishing. (1964). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Available from: [Link]
-
MIT. (n.d.). Structure Determination with SHELX. Available from: [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. Available from: [Link]
-
CrystEngComm. (2011). Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. Available from: [Link]
-
Bruker Support. (n.d.). APEX3 Software / Chemical Crystallography. Available from: [Link]
-
Bruker. (n.d.). APEX Software. Available from: [Link]
-
Purdue Chemistry. (n.d.). Standard Operating Procedure – Bruker Quest Diffractometer. Available from: [Link]
-
Toda, F., et al. (1996). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society. Available from: [Link]
Sources
- 1. Faster characterization of organic salts [analytica-world.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. chem.purdue.edu [chem.purdue.edu]
- 8. APEX Software | Bruker [bruker.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iucr.org [iucr.org]
- 15. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 16. Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cristal.org [cristal.org]
- 22. journals.iucr.org [journals.iucr.org]
- 23. PLATON [chem.gla.ac.uk]
- 24. PLATON INTRO [web.mit.edu]
- 25. pubs.acs.org [pubs.acs.org]
